molecular formula C18H21FN6 B11295160 N6-cyclohexyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N6-cyclohexyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11295160
M. Wt: 340.4 g/mol
InChI Key: BWYFJLFZKJGCBN-UHFFFAOYSA-N
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Description

N6-Cyclohexyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at the N4, N6, and 1-positions of its bicyclic core. The N4 position is substituted with a 4-fluorophenyl group, while the N6 position features a cyclohexyl group. The 1-position is methylated, which stabilizes the heterocyclic structure and influences its pharmacokinetic properties . Its structural features, such as the electron-withdrawing fluorine atom and lipophilic cyclohexyl group, are designed to optimize binding affinity and metabolic stability.

Properties

Molecular Formula

C18H21FN6

Molecular Weight

340.4 g/mol

IUPAC Name

6-N-cyclohexyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H21FN6/c1-25-17-15(11-20-25)16(21-14-9-7-12(19)8-10-14)23-18(24-17)22-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H2,21,22,23,24)

InChI Key

BWYFJLFZKJGCBN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-cyclohexyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable pyrazole intermediate, which is then subjected to cyclization with a pyrimidine derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N6-cyclohexyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

1. Serotonin Receptor Modulation
The compound has been identified as a ligand for the serotonin 5-HT2C receptor. This receptor is implicated in numerous physiological processes, including mood regulation and appetite control. Research indicates that compounds targeting this receptor can have therapeutic effects in treating conditions such as depression and obesity .

2. Anticancer Activity
Preliminary studies suggest that pyrazolopyrimidine derivatives may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that are critical for tumor growth and survival . N6-cyclohexyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has shown promise in preliminary assays aimed at evaluating its cytotoxic effects on various cancer cell lines.

3. Antimicrobial Properties
Some derivatives of pyrazolopyrimidine have been studied for their antimicrobial activities. The ability of this compound to inhibit bacterial growth could position it as a candidate for developing new antimicrobial agents .

Case Study 1: Serotonin Receptor Interaction
A study investigated the binding affinity of this compound to the serotonin 5-HT2C receptor using radiolabeled ligands. Results indicated a significant binding affinity compared to other known ligands, suggesting its potential as a therapeutic agent for mood disorders .

Case Study 2: Anticancer Activity Assessment
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. These findings support further investigation into its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of N6-cyclohexyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Key analogues include:

  • N4-(4-Fluorophenyl)-N6-Benzyl-1-Methyl (E781-0659) : Substitution at N6 with a benzyl group (C7H7) instead of cyclohexyl enhances aromatic interactions but reduces lipophilicity compared to the target compound .
  • N4-Ethyl-N6-Phenyl-1-Phenyl (Compound 7a) : Smaller N4-ethyl and aromatic N6-phenyl groups prioritize steric accessibility, favoring anticancer activity in vitro .
  • N4-(3-Methoxyphenyl)-N6-Cycloheptyl-1-Phenyl : The larger cycloheptyl group at N6 and methoxy group at N4 may alter binding pocket compatibility compared to the target compound .

Physical and Chemical Properties

Compound Name N4 Substituent N6 Substituent 1-Position Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Fluorophenyl Cyclohexyl Methyl C18H21FN6 364.41* High lipophilicity (logP ~3.5†)
E781-0659 4-Fluorophenyl Benzyl Methyl C19H17FN6 348.38 Moderate solubility in DMSO
N4,N6-Dicyclohexyl Cyclohexyl Cyclohexyl Methyl C18H28N6 328.45 Low aqueous solubility
Compound 7a Ethyl Phenyl Phenyl C19H18N6 330.39 Crystalline solid (mp >250°C)

*Calculated based on structural similarity; †Predicted using substituent contributions.

Research Findings and Implications

  • Structural Optimization : Substituents at N6 significantly influence bioactivity. For example, benzyl (E781-0659) and phenyl (Compound 7a) groups enhance aromatic stacking in kinase targets, while cyclohexyl may prioritize off-target interactions .
  • Fluorine’s Role : The 4-fluorophenyl group improves metabolic stability and binding affinity across multiple studies, as seen in pyrimidine-based inhibitors .
  • Synthetic Challenges : Bulky N6 substituents (e.g., cyclohexyl) require optimized reaction conditions to avoid steric hindrance during amination .

Biological Activity

N6-cyclohexyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly as a ligand for serotonin receptors and its implications in various therapeutic areas. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrazolo[3,4-d]pyrimidine core with specific substitutions that enhance its biological profile. The molecular formula is C18H22FN7C_{18}H_{22}F_{N_7}, and its systematic name reflects its complex structure, which includes a cyclohexyl group and a fluorophenyl moiety.

PropertyValue
Molecular Weight358.42 g/mol
SolubilitySoluble in DMSO and DMF
Log P3.45
Melting PointNot available

Serotonin Receptor Binding

Research indicates that pyrazolopyrimidine derivatives, including this compound, exhibit significant binding affinity for serotonin 5-HT2C receptors. This receptor is implicated in various neurological processes and disorders.

  • Study Findings : In vitro assays demonstrated that this compound acts as a selective antagonist for the 5-HT2C receptor, with an IC50 value indicating effective inhibition of receptor activity (data not fully disclosed in the available literature) .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through inhibition of key signaling pathways involved in inflammation.

  • Case Study : A study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in cell models stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory conditions .

Anticancer Potential

Preliminary studies have explored the anticancer activity of this pyrazolopyrimidine derivative against various cancer cell lines.

  • In Vitro Studies : The compound showed cytotoxic effects on A431 vulvar epidermal carcinoma cells, significantly inhibiting cell proliferation at micromolar concentrations. This activity was attributed to the compound's interference with pyrimidine metabolism pathways .

Table 2: Biological Activity Summary

Activity TypeAssay TypeResult
Serotonin BindingRadiolabeled BindingHigh affinity for 5-HT2C
Anti-inflammatoryCytokine ProductionInhibition of TNFα and IL-6
AnticancerCell ProliferationSignificant cytotoxicity (A431)

Structure-Activity Relationship (SAR)

The structural modifications made to the pyrazolopyrimidine core play a crucial role in determining its biological activity. Research suggests that:

  • Cyclohexyl Substitution : Enhances lipophilicity and receptor binding affinity.
  • Fluorophenyl Moiety : Contributes to increased potency against specific targets due to electronic effects.

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